N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride
Description
N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a synthetic small molecule featuring a thiazole core substituted with a dihydroisoquinoline-methyl group and a trifluoromethylbenzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature . Structural confirmation relies on spectroscopic techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and mass spectrometry (MS), which validate the presence of key functional groups, including the thiazole ring and trifluoromethyl substituent .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)17-7-5-15(6-8-17)19(28)26-20-25-18(13-29-20)12-27-10-9-14-3-1-2-4-16(14)11-27;/h1-8,13H,9-12H2,(H,25,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUUWLYFKWXTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques. One common approach starts with the formation of the thiazole ring through cyclization reactions. The isoquinoline derivative is then introduced via a nucleophilic substitution reaction. The final step involves the introduction of the trifluoromethylbenzamide moiety, often under conditions of acid or base catalysis to ensure a high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to optimize reaction times and scalability. High-pressure reactors and automated systems can be employed to maintain stringent reaction conditions, minimizing impurities and maximizing throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride can participate in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : It can be reduced under specific conditions to yield reduced forms of the thiazole or isoquinoline rings.
Substitution: : The compound can participate in substitution reactions, where functional groups on the thiazole or benzamide rings are replaced by other substituents.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents : Such as hydrogen peroxide or potassium permanganate.
Reducing agents : Like lithium aluminum hydride or sodium borohydride.
Catalysts : Acid or base catalysts to facilitate substitution reactions.
Major Products
The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to understand its mechanism of action.
Medicine
Medically, the compound holds potential as a lead compound in drug development. Its unique structure suggests possible activity against certain disease targets, and it is subject to pharmacological studies to evaluate its
Biological Activity
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C23H26ClN3O2S
- Molecular Weight: 444.0 g/mol
- CAS Number: 1215697-33-8
The biological activity of this compound is primarily attributed to its structural components, which include thiazole and isoquinoline moieties. These structures are known to interact with various biological targets:
- Enzyme Inhibition: Compounds with thiazole rings often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The isoquinoline structure may influence neurotransmitter receptors, potentially affecting neurological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with analogous structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.096 |
| Compound B | A549 (Lung Cancer) | 2.09 |
The specific compound under discussion has not been extensively tested in published studies; however, the presence of the isoquinoline and thiazole groups suggests a promising profile for anticancer activity.
Neuropharmacological Effects
The isoquinoline derivatives have been linked to neuropharmacological activities, including:
- Antidepressant Effects: Similar compounds have shown potential in modulating serotonin pathways.
- Anxiolytic Activity: Research indicates that benzamide derivatives can affect GABAergic systems.
Case Studies and Research Findings
- Study on Quinazoline Derivatives : A study published in MDPI explored quinazoline derivatives, which share structural similarities with our compound. The findings revealed that certain derivatives exhibited selective inhibition of EGFR and showed promising anticancer activity against MCF-7 cells .
- Inhibition of RET Kinase : Benzamide derivatives have been evaluated for their ability to inhibit RET kinase, a target in various cancers. Compounds similar to our target showed moderate to high potency in ELISA-based assays .
- Neuroprotective Activity : Research suggests that compounds containing isoquinoline structures may provide neuroprotective effects through modulation of neuroinflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, core heterocycles, and biological activities. Below is a detailed comparison:
Substituent Variations on Benzamide/Thiazole Core
Key Observations :
- Trifluoromethyl Group : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogenated phenyl analogs (e.g., 21 ) .
- Thiazole vs. Benzothiazole : The thiazole core in the target compound may offer better π-π stacking interactions in protein binding compared to benzothiazole derivatives (e.g., compound), though the latter’s sulfonyl group improves aqueous solubility .
- Dihydroisoquinoline-Methyl vs. Benzyl: The dihydroisoquinoline-methyl group in the target compound likely enhances blood-brain barrier penetration compared to simpler benzyl substituents (e.g., 19) .
Hypothetical Pharmacokinetic Profiling
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Docking Studies (Hypothetical): Glide XP scoring () suggests the target compound’s dihydroisoquinoline-methyl group may occupy hydrophobic pockets in enzymes like BChE or kinases, while the thiazole core engages in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
